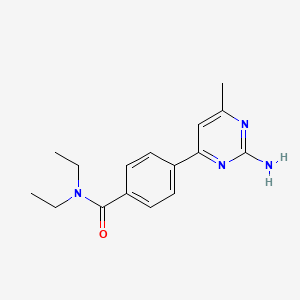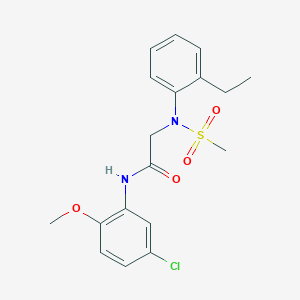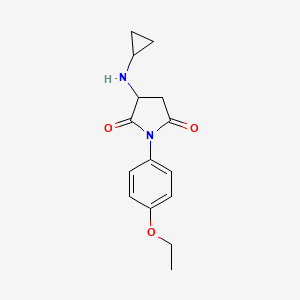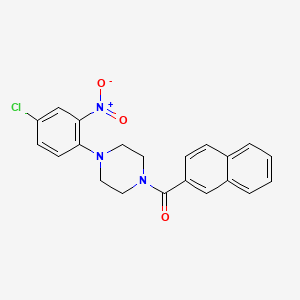
4-(2-amino-6-methylpyrimidin-4-yl)-N,N-diethylbenzamide
描述
4-(2-amino-6-methylpyrimidin-4-yl)-N,N-diethylbenzamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase, which is involved in various cellular processes such as cell proliferation and differentiation.
作用机制
The mechanism of action of 4-(2-amino-6-methylpyrimidin-4-yl)-N,N-diethylbenzamide 1 involves the inhibition of a specific protein kinase called cyclin-dependent kinase 9 (CDK9). CDK9 is involved in various cellular processes such as transcription and RNA processing. By inhibiting CDK9, this compound 1 can block the transcription of genes that are involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth. In addition, the inhibition of CDK9 can also reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Furthermore, the inhibition of CDK9 can protect neurons from oxidative stress and prevent the accumulation of toxic proteins, leading to the potential treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound 1 can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that this compound 1 can inhibit tumor growth in mouse models of cancer, reduce inflammation in mouse models of arthritis, and improve cognitive function in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-(2-amino-6-methylpyrimidin-4-yl)-N,N-diethylbenzamide 1 in lab experiments is its potency and specificity for CDK9 inhibition. Compound 1 has been shown to have a high affinity for CDK9, leading to a potent inhibition of its activity. In addition, this compound 1 has been shown to be selective for CDK9, leading to a minimal off-target effect. However, one of the limitations of using this compound 1 in lab experiments is its solubility. Compound 1 has a low solubility in water, which can limit its use in some experiments.
未来方向
There are many future directions for the research of 4-(2-amino-6-methylpyrimidin-4-yl)-N,N-diethylbenzamide 1. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and solubility. Furthermore, the development of new analogs of this compound 1 with improved potency and selectivity for CDK9 inhibition could lead to the discovery of more effective treatments for cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, this compound 1 is a synthetic this compound that has been extensively studied for its potential therapeutic applications. Its potent inhibition of CDK9 has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. Its biochemical and physiological effects have been studied in vitro and in vivo, and its advantages and limitations for lab experiments have been identified. The future directions for the research of this compound 1 are numerous, and its potential for the discovery of new treatments for various diseases is exciting.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(2-amino-6-methylpyrimidin-4-yl)-N,N-diethylbenzamide 1 has been shown to inhibit the growth of cancer cells by blocking the activity of a specific protein kinase, which is overexpressed in many types of cancer. In inflammation research, this compound 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound 1 has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
属性
IUPAC Name |
4-(2-amino-6-methylpyrimidin-4-yl)-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-4-20(5-2)15(21)13-8-6-12(7-9-13)14-10-11(3)18-16(17)19-14/h6-10H,4-5H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMPGTXDBVKXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC(=NC(=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930015.png)
![10-benzoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930016.png)
![5-[4-(benzylamino)-1-phthalazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B3930032.png)

![11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930045.png)

![1-[(4-methoxyphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol](/img/structure/B3930057.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930069.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3930077.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B3930083.png)
![3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930090.png)

![10-propionyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930127.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3930128.png)